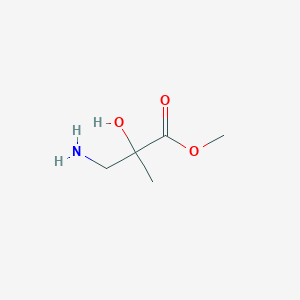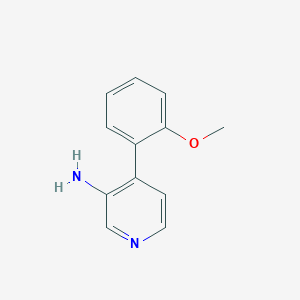
4-(2-Methoxyphenyl)pyridin-3-amine
概要
説明
“4-(2-Methoxyphenyl)pyridin-3-amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It has a molecular weight of 200.24 .
Synthesis Analysis
The synthesis of compounds related to “this compound” was carried out in a multi-step manner in which intermediate pyrrolidine derivatives were obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis
The molecule is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure of the molecule allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The synthesis of related compounds was carried out in a multi-step manner, where intermediate pyrrolidine derivatives were obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Physical and Chemical Properties Analysis
The compound has a molecular weight of 200.24 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .科学的研究の応用
Novel Serotonin Receptor Antagonists
4-(2-Methoxyphenyl)pyridin-3-amine derivatives show potential as serotonin (5-HT3) receptor antagonists. This property is significant for treating conditions like irritable bowel syndrome (IBS) and managing nausea and vomiting associated with cancer chemotherapy. Compounds with a (2-methoxyphenyl)aminocarbonyl group, similar to this compound, demonstrated high potency in biological assays, indicating their potential therapeutic applications (Ohta et al., 1996).
Radiopharmaceuticals for Renal Imaging
Compounds related to this compound, specifically monocationic complexes of N-substituted-3-hydroxy-2-methyl-4-pyridinones labeled with technetium(IV)-99m, have been explored as potential radiopharmaceuticals for renal imaging. These complexes showed high kidney uptake and retention, indicating their usefulness as morphologic renal agents (Edwards et al., 1993).
GABA A Receptor Studies
A derivative of this compound, known as Alpha3IA, demonstrated higher binding and functional affinity for GABA(A) receptors containing an alpha3 subunit. This specificity suggests that such derivatives could be used to study the role of these receptors in anxiety and related disorders. The ability of Alpha3IA to cause behavioral disruption and anxiogenic effects, which could be blocked with a benzodiazepine antagonist, further underlines the significance of these compounds in neuroscience research (Atack et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-methoxyphenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-5-3-2-4-10(12)9-6-7-14-8-11(9)13/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULOOJKWWJCESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




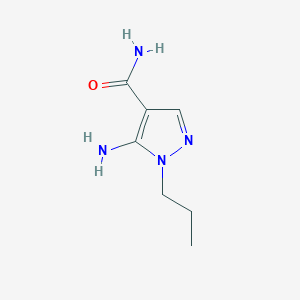
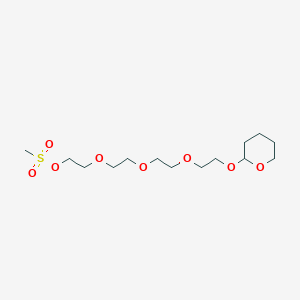


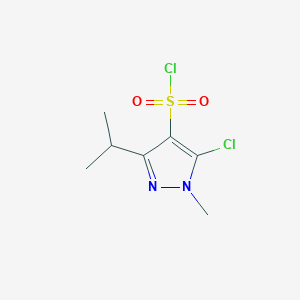

![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)
![3-Fluorobicyclo[1.1.1]pentan-1-amine](/img/structure/B3104111.png)

